Spectroscopic Elucidation of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid: A Comprehensive Analytical Guide
Spectroscopic Elucidation of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid: A Comprehensive Analytical Guide
Executive Summary and Molecular Architecture
The compound [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (Molecular Formula: C₇H₆N₄O₃, Exact Mass: 194.0439 Da) is a highly functionalized heterocyclic molecule. Structurally, it features a pyrimidine core substituted with a cyanoamino group at C2, a hydroxyl group at C4, and an acetic acid moiety at C5.
From an analytical perspective, the structural elucidation of this compound requires a nuanced understanding of tautomerism and electronic resonance. In polar environments, the C4-hydroxyl group undergoes tautomerization, existing predominantly as a pyrimidin-4(3H)-one. Furthermore, the highly electron-withdrawing cyanoamino (-NH-CN) group exerts strong inductive and mesomeric effects across the pyrimidine ring. This guide details the causal reasoning, self-validating methodologies, and expected quantitative data for the spectroscopic analysis (NMR, IR, and HRMS) of this complex molecule, grounded in established spectrometric principles [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
Due to the presence of multiple hydrogen-bond donors and acceptors (carboxylic acid, pyrimidinone core, and cyanoamino group), this compound exhibits extremely poor solubility in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the mandatory solvent. DMSO-d₆ not only solvates the molecule effectively but also slows down the chemical exchange of labile protons (-OH, -NH, -COOH), allowing them to be observed as distinct, albeit broad, signals far downfield.
Self-Validating Protocol: 1D and 2D NMR
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Sample Preparation: Weigh 15–20 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Sonicate for 5 minutes until fully dissolved.
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Instrument Calibration: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve a TMS line width of <1.0 Hz.
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Data Acquisition (¹H NMR): Acquire 16–32 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm to capture highly deshielded exchangeable protons.
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Data Acquisition (¹³C NMR): Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds.
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Validation: Cross-reference the solvent residual peaks (DMSO pentet at 2.50 ppm in ¹H; septet at 39.52 ppm in ¹³C) to confirm accurate chemical shift referencing.
Spectroscopic Data Interpretation
The ¹H NMR spectrum is dominated by the isolated C6 aromatic proton, which appears as a sharp singlet heavily deshielded (~7.9 ppm) by the adjacent nitrogen atoms and the carbonyl-like C4 position. The methylene protons of the acetic acid group appear as a singlet (~3.4 ppm).
Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Structural Rationale |
| C6-H | 7.80 – 8.10 | Singlet (1H) | 145.0 – 150.0 | Deshielded by pyrimidine ring current and adjacent N atoms. |
| -CH₂- | 3.30 – 3.50 | Singlet (2H) | 30.0 – 35.0 | Alpha to carboxylic acid and pyrimidine ring. |
| -COOH | 12.0 – 12.5 | Broad Singlet (1H) | 171.0 – 173.0 | Highly deshielded acidic proton; typical carboxylate carbon. |
| C4=O | - | - | 160.0 – 164.0 | Exists as pyrimidinone C=O rather than C-OH in DMSO. |
| C2 | - | - | 154.0 – 157.0 | Amidine-like carbon, bonded to three nitrogens. |
| -C≡N | - | - | 115.0 – 118.0 | Nitrile carbon; shielded compared to typical sp² carbons. |
| C5 | - | - | 108.0 – 112.0 | Electron-rich position of the pyrimidine ring. |
| -NH-CN | > 10.0 | Broad Singlet (1H) | - | Exchangeable; highly deshielded by cyano group. |
Infrared (IR) Spectroscopy
Causality in Experimental Design
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch around 3400 cm⁻¹, which would obscure the critical N-H and O-H stretching frequencies inherent to the[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid molecule.
Self-Validating Protocol: ATR-FTIR
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Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
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Sample Application: Place 2–3 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.
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Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
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Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 A.U. to prevent detector saturation and peak distortion.
Spectroscopic Data Interpretation
The most diagnostic feature of this molecule is the cyanamide (-NH-C≡N) stretch . While standard aliphatic nitriles absorb near 2250 cm⁻¹, the cyanamide group undergoes resonance ( N−C≡N↔N+=C=N− ), which lowers the bond order of the triple bond. Consequently, the C≡N stretch shifts to a lower frequency (~2180–2220 cm⁻¹) and appears exceptionally sharp and intense [2].
Table 2: Key IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3300 – 2500 | Strong, Broad | O-H and N-H stretch | Overlapping signals from carboxylic acid, pyrimidinone NH, and cyanoamino NH. |
| 2180 – 2220 | Strong, Sharp | C≡N stretch | Highly diagnostic for the cyanoamino moiety; shifted by resonance. |
| 1700 – 1720 | Strong | C=O stretch (Acid) | Confirms the presence of the intact acetic acid group. |
| 1640 – 1670 | Strong | C=O stretch (Ring) | Confirms the pyrimidin-4(3H)-one tautomeric form in the solid state. |
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design
Electrospray Ionization (ESI) is the ideal soft ionization technique for this polar, non-volatile compound. The molecule contains both highly acidic moieties (the carboxylic acid and the cyanoamino group) and basic sites (pyrimidine nitrogens). Therefore, it will ionize efficiently in both Positive (ESI+) and Negative (ESI-) modes. Negative mode often yields a cleaner spectrum with higher signal-to-noise ratios due to the facile deprotonation of the acetic acid group.
Self-Validating Protocol: LC-ESI-HRMS
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using the mobile phase.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Rationale: Formic acid provides protons for ESI+ while maintaining the analyte in a consistent ionization state during chromatography.
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Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer calibrated externally with a standard tuning mix to achieve < 5 ppm mass accuracy.
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Validation: Calculate the mass error ( Δ ppm) between the theoretical exact mass and the observed exact mass. A Δ ppm of < 5 confirms the elemental composition.
Spectroscopic Data Interpretation
The theoretical exact mass for C₇H₆N₄O₃ is 194.0439 Da . During collision-induced dissociation (CID) in MS/MS experiments, the primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the acetic acid group, followed by the loss of the cyanamide fragment (H₂N-CN, 42 Da).
Table 3: Expected HRMS Ions and Fragments
| Ionization Mode | Species | Theoretical m/z | Expected Fragmentation (MS/MS) |
| ESI (+) | [M+H]⁺ | 195.0512 | 151.0614 (Loss of CO₂), 109.0400 (Loss of CO₂ + H₂NCN) |
| ESI (-) | [M-H]⁻ | 193.0361 | 149.0467 (Loss of CO₂) |
Multi-Modal Spectroscopic Workflow
To ensure rigorous structural validation, data from NMR, IR, and HRMS must be synthesized. The following workflow illustrates the logical progression of this multi-modal analysis.
Multi-modal spectroscopic workflow for the structural elucidation of the pyrimidine derivative.
